molecular formula C18H27ClN2O2 B2402096 [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride CAS No. 1591563-11-9

[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride

Cat. No.: B2402096
CAS No.: 1591563-11-9
M. Wt: 338.88
InChI Key: JYSXIWHKOSXOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminoethyl group and a cyclobutyloxyphenyl moiety. Its chemical formula is C16H24ClN2O2, and it is often used in pharmaceutical research due to its structural similarity to known bioactive compounds.

1. Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, studies have shown that certain piperazine derivatives can effectively inhibit viral replication, particularly against HIV-1 and other viruses like HSV-1 and CVB-2. These findings suggest that similar structures, including this compound, may possess comparable antiviral efficacy .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for several derivatives, indicating that modifications in the piperidine structure can enhance antibacterial activity. For example, derivatives showed activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values suggesting moderate effectiveness .

Compound MIC (μM) Target Organism
3f92CVB-2
3g54HSV-1
3a>100S. aureus
3c–3g>100P. aeruginosa

3. Anti-inflammatory Activity

The compound's potential in modulating inflammatory responses has also been investigated. It has been suggested that similar compounds can influence cytokine production, specifically tumor necrosis factor (TNF), which plays a crucial role in inflammatory diseases . This suggests that this compound might be valuable in treating conditions characterized by excessive inflammation.

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to act as modulators of various receptors, including cannabinoid and serotonin receptors, which are implicated in pain perception and mood regulation.
  • Inhibition of Viral Enzymes : The antiviral activity may be attributed to the inhibition of viral enzymes necessary for replication, akin to other piperidine derivatives used in antiviral therapies.

Case Studies

Several studies have documented the synthesis and evaluation of piperidine derivatives for their biological activity:

  • A study synthesized a series of piperidine derivatives and evaluated their antiviral properties against HIV and HSV viruses. Results indicated that modifications to the piperidine core could lead to enhanced antiviral efficacy .
  • Another investigation focused on the anti-inflammatory properties of similar compounds, highlighting their potential role in reducing TNF levels in inflammatory conditions .

Properties

IUPAC Name

[3-(1-aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-13(19)14-6-5-11-20(12-14)18(21)16-9-2-3-10-17(16)22-15-7-4-8-15;/h2-3,9-10,13-15H,4-8,11-12,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSXIWHKOSXOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2=CC=CC=C2OC3CCC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.